molecular formula C10H12F6N3O4P B15193938 2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate CAS No. 72102-63-7

2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate

Cat. No.: B15193938
CAS No.: 72102-63-7
M. Wt: 383.18 g/mol
InChI Key: YOKKJINZEMQCKF-UHFFFAOYSA-O
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Description

2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate is a diazonium salt that is used in various chemical reactions and applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research fields.

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-((carbomethoxy)amino)aniline. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and purity.

Chemical Reactions Analysis

2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.

    Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions, phenols for azo coupling, and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.

    Biology: It can be used in the labeling of biomolecules for detection and analysis.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate exerts its effects involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar compounds to 2,5-Dimethoxy-4-((carbomethoxy)amino)benzenediazonium hexafluorophosphate include other diazonium salts, such as:

  • 2,5-Dimethoxy-4-nitrobenzenediazonium hexafluorophosphate
  • 2,5-Dimethoxy-4-chlorobenzenediazonium hexafluorophosphate
  • 2,5-Dimethoxy-4-bromobenzenediazonium hexafluorophosphate

These compounds share similar reactivity and applications but differ in their substituents, which can influence their chemical properties and reactivity. The unique combination of the carbomethoxyamino group and diazonium functionality in this compound makes it particularly useful for specific synthetic and research applications.

Properties

CAS No.

72102-63-7

Molecular Formula

C10H12F6N3O4P

Molecular Weight

383.18 g/mol

IUPAC Name

2,5-dimethoxy-4-(methoxycarbonylamino)benzenediazonium;hexafluorophosphate

InChI

InChI=1S/C10H11N3O4.F6P/c1-15-8-5-7(13-11)9(16-2)4-6(8)12-10(14)17-3;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1

InChI Key

YOKKJINZEMQCKF-UHFFFAOYSA-O

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)OC)OC)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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